3-Methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one
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Overview
Description
3-Methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of phenylacetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This method yields substituted thiazole derivatives in good quantities. The reaction conditions are mild, making it a convenient method for laboratory synthesis.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
3-Methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets this compound apart is its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H9NOS |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1,3-thiazol-2-one |
InChI |
InChI=1S/C10H9NOS/c1-11-7-9(13-10(11)12)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
WTINJWHSEGSXDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(SC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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